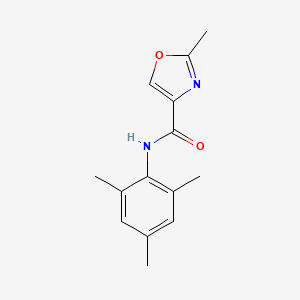![molecular formula C22H25N3O2 B4499259 2-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-1H-benzimidazole](/img/structure/B4499259.png)
2-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-1H-benzimidazole
Overview
Description
2-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-1H-benzimidazole is a complex organic compound that features a benzimidazole core fused with a piperidine ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, where the benzimidazole is reacted with a suitable piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-1H-benzimidazole exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but lacks the benzimidazole and piperidine moieties.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: Contains a similar methoxyphenyl group but differs in the rest of the structure.
Uniqueness
2-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-1H-benzimidazole is unique due to its combination of a benzimidazole core, a piperidine ring, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-27-18-9-6-16(7-10-18)8-11-21(26)25-14-12-17(13-15-25)22-23-19-4-2-3-5-20(19)24-22/h2-7,9-10,17H,8,11-15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTGDFXZOMSVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide](/img/structure/B4499178.png)
![3-methyl-6-{4-[(2,3,4-trimethoxyphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B4499189.png)

![(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(phenyl)methanone](/img/structure/B4499205.png)
![N-[2-(4-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4499214.png)
![1-[(2-fluorophenyl)methyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B4499217.png)

![N-[(5-methoxy-1H-indol-1-yl)acetyl]glycine](/img/structure/B4499225.png)
![4-[(2-tert-butylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4499226.png)
![N-(3,5-dimethylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4499229.png)
![6-chloro-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4499236.png)
![N-benzyl-2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4499258.png)
![7-(2-thienyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4499280.png)
![N-{4-chloro-3-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B4499287.png)
